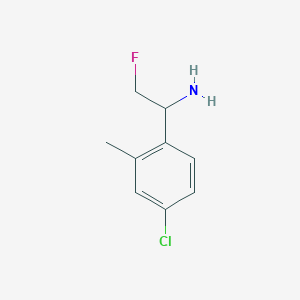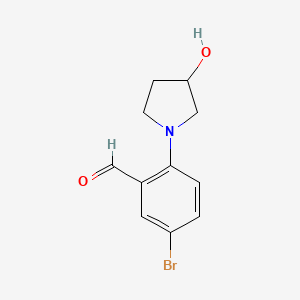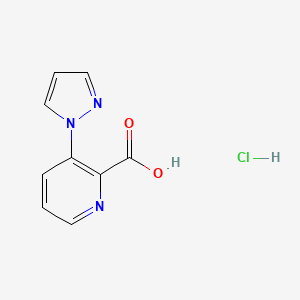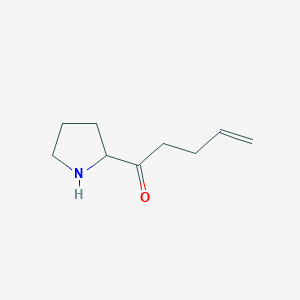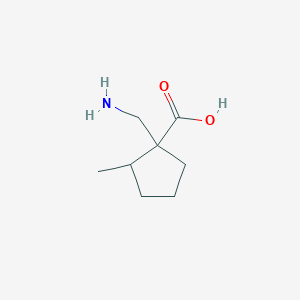
2,3-Dibromo-5,8-difluoroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-5,8-difluoroquinoxaline is a chemical compound with the molecular formula C₈H₂Br₂F₂N₂. It is a derivative of quinoxaline, a bicyclic aromatic compound that contains a benzene ring fused to a pyrazine ring. The presence of bromine and fluorine atoms in the quinoxaline structure imparts unique chemical and physical properties to this compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5,8-difluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method is the reaction of 2,3-difluoroquinoxaline with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,3-Dibromo-5,8-difluoroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K₂CO₃).
Cross-Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K₃PO₄).
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles at the 2 and 3 positions.
Cross-Coupling Reactions: Products with new carbon-carbon bonds at the 2 and 3 positions.
Reduction Reactions: 2,3-Difluoroquinoxaline.
科学研究应用
2,3-Dibromo-5,8-difluoroquinoxaline has several applications in scientific research:
作用机制
The mechanism of action of 2,3-Dibromo-5,8-difluoroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
2,3-Difluoroquinoxaline: Lacks the bromine atoms, making it less reactive in certain substitution and cross-coupling reactions.
2,3-Dibromoquinoxaline: Lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.
5,8-Difluoroquinoxaline: Lacks the bromine atoms, making it less versatile in synthetic applications.
Uniqueness
2,3-Dibromo-5,8-difluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential biological activities. This combination of halogens makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the development of new materials .
属性
分子式 |
C8H2Br2F2N2 |
|---|---|
分子量 |
323.92 g/mol |
IUPAC 名称 |
2,3-dibromo-5,8-difluoroquinoxaline |
InChI |
InChI=1S/C8H2Br2F2N2/c9-7-8(10)14-6-4(12)2-1-3(11)5(6)13-7/h1-2H |
InChI 键 |
JVRQGZVCCMALMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1F)N=C(C(=N2)Br)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13222161.png)
